molecular formula C8H9N5O B2903578 2-methoxy-5-(1H-tetrazol-1-yl)aniline CAS No. 924871-47-6

2-methoxy-5-(1H-tetrazol-1-yl)aniline

Cat. No.: B2903578
CAS No.: 924871-47-6
M. Wt: 191.194
InChI Key: GUIVSRCLMJWTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C8H9N5O It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 2-position and a tetrazolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under various conditions, often requiring the in situ generation of hydrazoic acid, which is highly toxic and explosive . The reaction conditions may involve the use of strong Lewis acids or amine salts to activate the azide .

Industrial Production Methods

Industrial production methods for 2-methoxy-5-(1H-tetrazol-1-yl)aniline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other advanced techniques to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(1H-tetrazol-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-methoxy-5-(1H-tetrazol-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-tetrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to interact with biological molecules in a similar manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-(1H-tetrazol-1-yl)aniline is unique due to the specific positioning of the methoxy and tetrazolyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its ability to cross biological membranes.

Properties

IUPAC Name

2-methoxy-5-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-8-3-2-6(4-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIVSRCLMJWTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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